molecular formula C21H22F3N3O4 B606646 Chinfloxacin CAS No. 868208-92-8

Chinfloxacin

Cat. No.: B606646
CAS No.: 868208-92-8
M. Wt: 437.41
InChI Key: KNLARSZRTBDTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinfloxacin is a quinolone antibiotic potentially for the treatment of bacterial infections.

Scientific Research Applications

Pharmacokinetics and Safety Profile

Chinfloxacin, a novel tricyclic fluorinated quinolone, has been studied for its safety and pharmacokinetics. A study conducted on healthy Chinese volunteers found that both single and multiple oral administrations of this compound were well-tolerated. The study provided vital data on the drug's absorption rates, half-life, and its interaction with food, supporting its potential for once-daily dosing in clinical investigations (Zhao et al., 2018).

Antibacterial Activity

This compound has been evaluated for its in vitro antibacterial activity. It showed similar or superior efficacy compared to moxifloxacin against various gram-positive and gram-negative isolates. Its bactericidal activity, as indicated by minimum bactericidal concentrations and time-kill curves, demonstrates its potential as a potent agent against a range of bacterial infections (Li et al., 2012).

In Vivo Antibacterial Efficacy

Further supporting its antibacterial properties, this compound has shown potent in vivo efficacy in murine models of both systemic and local infections. The drug was effective against a variety of pathogens, including methicillin-resistant Staphylococcus aureus and Escherichia coli, showcasing its potential in treating serious bacterial infections (Li et al., 2012).

Influence on Potassium Channels

Research has also investigated this compound's effects on potassium channels, particularly the HERG K+ channel. The study revealed that this compound inhibits the open state of this channel, which is crucial for understanding its cardiac safety profile (Zhang et al., 2010).

Pharmacokinetics in Animals

A pharmacokinetic study in mice revealed that this compound is rapidly absorbed, distributed, and eliminated, with a notable activity against various bacteria. This study is essential for understanding how the drug behaves in a biological system and its potential effectiveness against bacterial infections (Xue-fu, 2013).

Properties

CAS No.

868208-92-8

Molecular Formula

C21H22F3N3O4

Molecular Weight

437.41

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-(octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

InChI

InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30)

InChI Key

KNLARSZRTBDTIA-UHFFFAOYSA-N

SMILES

O=C(C1=CN(C2CC2)C3=C(C=C(F)C(N(C4)CC5C4CCCN5)=C3OC(F)F)C1=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

IMB-031124;  IMB031124;  IMB 031124

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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